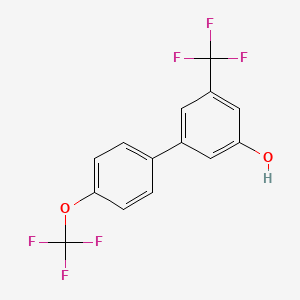![molecular formula C16H13F4NO2 B6384940 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% CAS No. 1261979-43-4](/img/structure/B6384940.png)
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% (5-ECFT-95) is a compound of interest in the scientific community due to its potential applications in laboratory experiments and its unique biochemical and physiological effects.
Applications De Recherche Scientifique
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% has been studied for its potential applications in various fields of scientific research. For example, it has been used as a fluorescent probe for the detection of amyloid-β peptides in Alzheimer’s disease research. It has also been used in research related to the detection of nitric oxide and its metabolites, as well as in studies related to the detection of hydrogen peroxide. In addition, 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% has been used to study the structure and function of proteins, and in the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed to involve the binding of the compound to various proteins and enzymes in the body, resulting in the inhibition of their activity. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% are not yet fully understood. However, it has been shown to have a variety of effects on the body, including the inhibition of amyloid-β peptide aggregation, the inhibition of nitric oxide production, the inhibition of hydrogen peroxide production, and the inhibition of protein phosphorylation. In addition, 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% has been shown to have antioxidant properties, and it has been suggested that it may have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it has a high degree of specificity for the proteins and enzymes it binds to. In addition, 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% has a high fluorescence intensity, making it an ideal fluorescent probe for the detection of various molecules. However, there are also some limitations to the use of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% in laboratory experiments. For example, it is not very stable and it can be toxic in high concentrations.
Orientations Futures
Given its potential applications in research and its unique biochemical and physiological effects, 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% may have a variety of potential future applications. For example, it may be used to develop new drugs and therapies, or it may be used to study the structure and function of proteins. In addition, future research may focus on the development of more stable and less toxic derivatives of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%, as well as on the elucidation of its mechanism of action. Finally, further research may be conducted to explore the potential anti-inflammatory and neuroprotective effects of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%.
Méthodes De Synthèse
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% is synthesized through a multi-step process that begins with the reaction of 4-chloro-3-fluorophenol with ethyl chloroformate to form 4-ethoxycarbonyl-3-fluorophenol. This intermediate is then reacted with trifluoroacetic anhydride to form 5-ethoxycarbonyl-3-trifluoromethylphenol. The final step involves the reaction of the intermediate with sodium hydroxide to form 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%.
Propriétés
IUPAC Name |
N-ethyl-2-fluoro-4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO2/c1-2-21-15(23)13-4-3-9(7-14(13)17)10-5-11(16(18,19)20)8-12(22)6-10/h3-8,22H,2H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRVBXAALWUDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686744 |
Source


|
| Record name | N-Ethyl-3-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-43-4 |
Source


|
| Record name | N-Ethyl-3-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384918.png)


![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384960.png)

